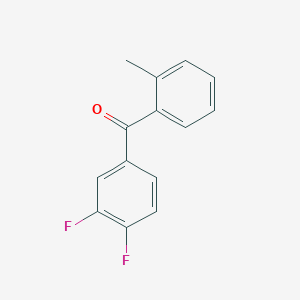

3,4-Difluoro-2'-methylbenzophenone

描述

Significance of Fluorine Substitution in Organic Chemistry and Compound Design

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in the design of novel compounds. rsc.org Fluorine's high electronegativity and small size are key attributes that contribute to its significance in medicinal chemistry. nih.gov When a fluorine atom replaces a hydrogen atom, it can alter the molecule's electron density. As a highly electronegative element, fluorine withdraws electron density, which can strengthen the carbon-fluorine bond, making molecules like fluoroalkanes more stable and less reactive than their non-fluorinated counterparts. cnaldrubber.com

This electron-withdrawing effect can also render adjacent carbon atoms more electrophilic and susceptible to reaction with nucleophiles. cnaldrubber.com The strategic placement of fluorine can influence a molecule's reactivity and interactions. rsc.org For instance, while a hydroxyl group can both donate and accept hydrogen bonds, fluorine can only act as a hydrogen bond acceptor. nih.gov This distinction is crucial in the structure-activity relationships of biologically active molecules. nih.gov

In the realm of materials science, fluorine substitution can lead to increased density with minimal structural distortion due to its small size. libretexts.org Fully fluorinated organic compounds often exhibit low boiling points and low coefficients of friction, as seen in fluoropolymers. libretexts.org The unique effects of fluorine substitution are a critical consideration in the development of new functional materials and pharmaceuticals. rsc.orgacs.org

Overview of the Benzophenone (B1666685) Scaffold in Advanced Materials and Methodologies

The benzophenone scaffold is a prevalent and important structural motif in a wide array of chemical applications. researchgate.netrsc.org This diphenyl ketone structure is found in numerous naturally occurring molecules that exhibit a range of biological activities. nih.gov Consequently, benzophenone and its derivatives are of considerable interest to researchers and are utilized in pharmaceuticals, organic light-emitting materials, and as photoinitiators. researchgate.netnih.gov

The versatility of the benzophenone core allows for a variety of substituents on its aryl rings, leading to diverse chemical properties and applications. researchgate.net These derivatives have been explored for their potential in medicinal chemistry, with research focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov The biological and pharmaceutical applications of natural benzophenones have spurred the development of synthetic methodologies for this class of compounds. nih.gov

In materials science, the benzophenone scaffold is a component of novel photoinitiators and coatings. researchgate.net Furthermore, its derivatives have been employed as fluorescent chemosensors. For instance, a benzophenone-based Schiff base has been shown to selectively detect Al³⁺ ions through a process that inhibits photoinduced electron transfer and activates chelation-enhanced fluorescence, resulting in a strong fluorescent signal. rsc.org The adaptability of the benzophenone framework makes it a valuable building block in the design of functional molecules. nih.gov

Scope and Research Trajectory for 3,4-Difluoro-2'-methylbenzophenone

While extensive research exists on fluorinated compounds and the benzophenone scaffold individually, the specific compound this compound represents a more focused area of investigation. The combination of the difluoro substitution pattern on one phenyl ring and the methyl group on the other offers a unique set of electronic and steric properties that can be exploited in various chemical contexts.

The synthesis of related difluorobenzene structures has been explored, for example, through the reaction of difluorocarbene with substituted cyclobutenes. jmu.edu This highlights the interest in preparing specifically substituted difluorinated aromatic compounds. The research trajectory for this compound likely involves its synthesis and subsequent use as a building block in the creation of more complex molecules with potential applications in materials science or as intermediates in the synthesis of pharmacologically active compounds. Further investigation is needed to fully elucidate its reactivity, properties, and potential applications.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (3-Fluorophenyl)(4-fluoro-2-methylphenyl)methanone |

| Molecular Formula | C₁₄H₁₀F₂O |

| CAS Number | 746651-91-2 |

| Physical Form | Colorless oil |

| Purity | 97% |

| InChI | 1S/C14H10F2O/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 |

| InChIKey | HXGYDOYTFVLEJU-UHFFFAOYSA-N |

Table compiled from available data. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

(3,4-difluorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-4-2-3-5-11(9)14(17)10-6-7-12(15)13(16)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAZSIWJEZFZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3,4 Difluoro 2 Methylbenzophenone and Its Derivatives

Established Reaction Methodologies for Substituted Benzophenones

The synthesis of substituted benzophenones, including the difluorinated target compound, has traditionally relied on robust and well-documented reaction pathways. These methods are foundational in organic synthesis for creating the diaryl ketone core structure.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.gov This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govresearchgate.net For the synthesis of a molecule like 3,4-Difluoro-2'-methylbenzophenone, this could involve the acylation of 1,2-difluorobenzene (B135520) with 2-methylbenzoyl chloride, or the acylation of toluene (B28343) with 3,4-difluorobenzoyl chloride.

The choice of Lewis acid is critical and can range from strong acids like aluminum chloride (AlCl₃) to milder ones like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). researchgate.net The reaction is often carried out in a non-polar solvent, although modern variations utilize ionic liquids which can act as both catalyst and solvent. researchgate.net The yield and isomeric purity of the product are highly dependent on the substrate, catalyst, and reaction conditions. For instance, using trifluoromethanesulfonic acid can facilitate the reaction with only catalytic amounts of acid needed.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| BmimCl–FeCl₃ | Benzene | Benzoyl chloride | - | ~65% | researchgate.net |

| CF₃SO₃H (catalytic) | Toluene | Benzoyl chloride | 110 °C | 85% | |

| LiClO₄ / Acyl Anhydride | Activated Benzenes | Acyl anhydrides | Solventless | High | researchgate.net |

| Amides / CF₃SO₃H | Benzene | Benzamide derivative | - | Good (55-96%) | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorinated Analogues

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for modifying highly fluorinated aromatic rings. nih.gov In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. Fluorine atoms, despite being highly electronegative, can act as excellent leaving groups in SNAr reactions, particularly when positioned ortho or para to a strong electron-withdrawing group like a carbonyl.

This methodology is particularly relevant for producing derivatives of this compound. For example, starting with a more highly fluorinated benzophenone precursor, selective substitution of fluorine atoms can be achieved using various nucleophiles such as amines, alkoxides, or thiolates. nih.govresearchgate.net This approach allows for the late-stage introduction of diverse functional groups. Studies have shown that the fluorine atom at the para position is often more reactive towards nucleophilic attack. nih.govacgpubs.org The reaction can even be performed in environmentally friendly solvents like water. researchgate.net

Table 2: Examples of SNAr Reactions on Fluorinated Aromatic Compounds

| Fluorinated Substrate | Nucleophile | Key Feature | Reference |

|---|---|---|---|

| bis(2,4,5-trifluorophenyl)methanone | Hydroxide, methoxide, amines, sulfide | Sequential substitution at 4,4'- and 2,2'- positions | nih.gov |

| (4-fluorophenyl)(aryl)methanone | Secondary Amines | Reaction performed in water | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, sulfur, and nitrogen nucleophiles | Substitution of the fluorine atom | beilstein-journals.org |

| Di- and tri-fluorine-substituted benzaldehydes | Methoxy (B1213986) anion (from MeOH) | SNAr occurs during Claisen-Schmidt condensation | acgpubs.org |

| 4-fluoro-substituted aromatic compounds | Polyvinylamine (PVAm) | Functionalization of a polymer via SNAr | researchgate.net |

Modern and Green Chemistry Synthesis Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods. These modern techniques offer significant advantages over traditional approaches for the synthesis of complex molecules like this compound.

Photochemical Reduction Techniques for Benzophenones

Photochemical reduction is a classic reaction of benzophenones, often studied in the context of green chemistry. researchgate.net When a benzophenone is exposed to ultraviolet (UV) light in the presence of a hydrogen donor, such as isopropyl alcohol or ethanol, it undergoes excitation to a diradical triplet state. hilarispublisher.com This excited state can then abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals yields a pinacol, such as benzopinacol. hilarispublisher.comijpda.org

This reaction can be performed using sunlight as a natural and sustainable source of UV radiation. researchgate.nethilarispublisher.com While this method leads to a reduction product rather than the benzophenone itself, it is a key reactive pathway of the benzophenone core and is studied for applications in polymerization initiation and as a synthetic intermediate. researchgate.nethilarispublisher.com

Table 3: Conditions for Photochemical Reduction of Benzophenone

| Reactant | Solvent / H-donor | Light Source | Major Product | Reference |

|---|---|---|---|---|

| Benzophenone | Ethyl Alcohol | Sunlight (UV) | Benzopinacol | researchgate.nethilarispublisher.com |

| Benzophenone | Isopropyl Alcohol | Sunlight (UV) | Benzopinacol | ijpda.org |

| Benzophenone | Isopropyl Alcohol | UV Lamp (λ = 360 nm) | Benzopinacol, Benzhydrol (with TiO₂ catalyst) | redalyc.org |

Phase Transfer Catalysis in Benzophenone Synthesis

Phase Transfer Catalysis (PTC) is an efficient methodology for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.orgptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous or solid phase into the organic phase where the reaction occurs. wikipedia.orgslideshare.net

This technique offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and the elimination of the need for anhydrous or expensive polar aprotic solvents, aligning with the principles of green chemistry. wikipedia.orgresearchgate.net PTC can be applied to various reactions in the synthesis of benzophenone derivatives, such as nucleophilic substitutions or alkylations, by facilitating the transfer of nucleophiles or bases into the organic phase containing the benzophenone substrate. ptfarm.plmdpi.com

Table 4: Applications of Phase Transfer Catalysis in Organic Synthesis

| Catalyst Type | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Nucleophilic Substitution | Allows use of aqueous solutions of inorganic salts | mdpi.com |

| Chiral TAA Cations | Asymmetric Synthesis | Induces enantioselectivity in reactions of prochiral carbanions | mdpi.com |

| Quaternary Ammonium/Phosphonium Salts | General Organic Synthesis | Environmentally benign, avoids hazardous solvents | wikipedia.orgresearchgate.net |

| Pillar hilarispublisher.comarene-based Phosphonium Salts | Ether Synthesis | Acts as a macrocyclic platform for catalysis | researchgate.net |

Flow Microreactor Synthesis for Organofluorine Compounds

Flow microreactor synthesis represents a paradigm shift in chemical production, moving from traditional batch processing to continuous flow. beilstein-journals.orgresearchgate.net This technology utilizes microfluidic devices with small channel dimensions to perform chemical reactions. beilstein-journals.orghilarispublisher.com For the synthesis of organofluorine compounds, this approach offers significant advantages, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety when handling hazardous fluorinating agents, and improved reaction efficiency and scalability. beilstein-journals.orgresearchgate.netnih.gov

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control of highly exothermic or rapid reactions that are often problematic in batch synthesis. beilstein-journals.org This level of control is crucial for achieving high selectivity in the synthesis of complex molecules like this compound and its derivatives, especially in late-stage fluorination strategies. beilstein-journals.orgresearchgate.net

Table 5: Advantages of Flow Microreactor Synthesis for Organofluorine Chemistry

| Application | Reagent/Reaction Type | Benefit of Flow Microreactor | Reference |

|---|---|---|---|

| Aromatic Fluorination | Aryllithiums with electrophilic fluorinating agents (e.g., NFSI) | High functional group compatibility, efficient late-stage fluorination | researchgate.net |

| Nucleophilic Fluorination | Diethylaminosulfur trifluoride (DAST) | Safe handling of a hazardous reagent, prevents explosive decomposition | researchgate.net |

| Generation of Unstable Intermediates | Fluoro-substituted organolithiums | Enables generation and immediate use of unstable species | hilarispublisher.com |

| Isomerization Control | Base-catalyzed isomerization of gem-difluoroalkenes | Precise temperature control prevents formation of undesired isomers | beilstein-journals.org |

Strategies for Derivatization and Further Functionalization of this compound

The inherent chemical scaffold of this compound, characterized by its diaryl ketone core with fluorine and methyl substitutions, presents a versatile platform for the development of more complex molecular architectures. The strategic derivatization and functionalization of this compound can lead to novel molecules with tailored properties. Advanced synthetic methodologies are employed to introduce new functional groups and build upon the existing framework, enabling the exploration of new chemical space. These strategies often focus on creating derivatives with potential applications in medicinal chemistry and materials science, such as heterocyclic compounds and supramolecular assemblies.

Synthesis of Novel Benzophenone-Derived Heterocycles (e.g., Triazoles)

The incorporation of a triazole ring into the benzophenone structure is a common strategy to generate novel heterocyclic compounds. The 1,2,3-triazole moiety, often introduced via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, is valued for its chemical stability and ability to engage in hydrogen bonding and dipole-dipole interactions. This makes it a desirable linker or pharmacophore in drug design.

A general and efficient method for synthesizing benzophenone-derived 1,2,3-triazoles involves the CuAAC reaction between a benzophenone-containing azide (B81097) and a terminal alkyne. jmaterenvironsci.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. For a molecule like this compound, this would first require the introduction of either an azide or an alkyne functionality. For instance, a common precursor, 4-(azidomethyl)benzophenone, can be reacted with various alkynes to produce a library of triazole derivatives. jmaterenvironsci.com

Similarly, starting with a hydroxy-substituted benzophenone, such as 4,4'-dihydroxybenzophenone, propargylation can introduce the necessary alkyne group. scielo.brscienceopen.com This alkynylated benzophenone can then undergo a CuAAC reaction with various benzyl (B1604629) azides to yield bis-triazole derivatives. scielo.br The synthesis is typically carried out in a biphasic solvent system like DCM/H₂O with a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system at room temperature. scielo.br

The versatility of this approach allows for the combination of the benzophenone core with other chemical entities, including carbohydrates and other heterocyclic systems, to create hybrid molecules with potentially enhanced biological activities. jmaterenvironsci.com

Table 1: Synthesis of Benzophenone-Derived Triazoles via CuAAC Reaction

| Starting Benzophenone Derivative | Reagents and Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 4-(Azidomethyl)benzophenone | Various alkynes, CuSO₄·5H₂O, Sodium Ascorbate, EtOH/H₂O | 1,2,3-Triazolylmethylbenzophenones | Good | jmaterenvironsci.comresearchgate.net |

| 4,4'-Dihydroxybenzophenone | 1. Propargyl bromide, K₂CO₃, Acetone (reflux) 2. Benzyl azides, CuSO₄·5H₂O, Sodium Ascorbate, DCM/H₂O (r.t.) | Bis(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy))benzophenones | 42-70% | scielo.br |

Covalent Modification for Supramolecular Assembly

Covalent modification of the benzophenone scaffold is a powerful strategy to create building blocks for supramolecular chemistry. These modifications introduce functionalities capable of directing non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, to form well-defined, higher-order structures. researchgate.net

One approach, termed covalent-assisted supramolecular synthesis, involves the covalent modification of a molecule to "mask" or alter its inherent hydrogen-bonding capabilities, thereby directing a specific self-assembly pathway. acs.org For example, benzophenone and its derivatives can be used to covalently modify a primary molecule, like isoniazid (B1672263), to control the hydrogen bonding patterns and the dimensionality of the resulting co-crystal structures. acs.org This strategy allows for predictable control over the supramolecular architecture.

Another advanced strategy involves the functionalization of benzophenones to act as photoinitiators within a self-assembling system. Benzophenone-functionalized dipeptides have been designed to self-assemble into supramolecular structures, such as gel noodles. acs.orgchemrxiv.orgnih.gov These structures act as templates for spatially-resolved polymerization. The covalent linkage of the benzophenone photoinitiator to the self-assembling peptide moiety is crucial for localizing the polymerization process. acs.orgchemrxiv.org The nature of the linker between the benzophenone unit and the dipeptide can be tuned to control the viscosity and the formation of these supramolecular architectures. acs.org This method provides a bottom-up approach to fabricating intricate polymeric materials with tailored mechanical properties. acs.orgnih.gov

The design of these systems relies on the interplay between the covalent structure of the benzophenone derivative and the non-covalent forces that drive the assembly process. researchgate.net For this compound, covalent attachment of moieties like dipeptides or other recognition units could produce novel building blocks for photo-responsive materials and complex supramolecular systems.

Table 2: Examples of Covalent Modification of Benzophenones for Supramolecular Assembly

| Modification Strategy | Benzophenone Derivative Function | Supramolecular Outcome | Application | Reference |

|---|---|---|---|---|

| Covalent modification of isoniazid with benzophenone | Masking agent for amide functionality | Controlled co-crystal formation | Crystal engineering | acs.org |

| Functionalization with dipeptides (e.g., 4BPAcFF) | Supramolecular photoinitiator | Formation of self-assembling gel noodles | Spatially-resolved photopolymerization | acs.orgchemrxiv.orgnih.gov |

Theoretical and Computational Investigations of 3,4 Difluoro 2 Methylbenzophenone

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 3,4-Difluoro-2'-methylbenzophenone. These computational methods provide insights into the electron distribution, orbital energies, and spectroscopic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the geometry, and electronic properties of molecules. For a substituted benzophenone (B1666685) like this compound, DFT calculations could be employed to determine the most stable conformation, bond lengths, bond angles, and dihedral angles.

Time-Dependent DFT (TDDFT) is an extension of DFT used to study excited states and electronic transitions. This method would be crucial for understanding the photochemistry of this compound, as it can predict the energies of the singlet and triplet excited states that are central to photochemical reactions.

Analysis of Frontier Molecular Orbitals and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of the HOMO and LUMO of this compound would dictate its behavior as an electrophile or nucleophile. The fluorine and methyl substituents would modulate the energy and spatial distribution of these orbitals.

Electronic transitions, such as the n → π* and π → π* transitions characteristic of carbonyl compounds, could be analyzed using TDDFT. These transitions are responsible for the absorption of UV light, which is the initial step in many photochemical reactions.

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species.

Photochemical Reaction Pathways (e.g., Paternò-Büchi Reaction Mechanisms)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. Benzophenones are classic substrates for this reaction. A computational study of the Paternò-Büchi reaction involving this compound would investigate the mechanism, which typically proceeds through the triplet excited state of the benzophenone.

Characterization of Biradical Intermediates and Transition States

The mechanism of the Paternò-Büchi reaction often involves the formation of a 1,4-biradical intermediate after the initial addition of the excited carbonyl to the alkene. Computational methods can be used to locate and characterize the structures and energies of these biradical intermediates and the transition states connecting them to the starting materials and products. The stability of different possible biradicals often governs the regioselectivity of the reaction.

Regioselectivity and Stereoselectivity in Syntheses and Reactions

In the context of the Paternò-Büchi reaction, the regioselectivity (the orientation of addition) is a key aspect. Computational analysis of the energies of the possible biradical intermediates and transition states would be used to predict the favored regioisomer. Similarly, the stereoselectivity of the reaction could be investigated by comparing the energy barriers for the formation of different stereoisomeric products.

Electrochemical Behavior and Redox Properties

Cyclic voltammetry is a key technique used to investigate these properties. For instance, studies on various benzophenone derivatives show that their reduction potentials are influenced by the nature and position of substituents on the aromatic rings. nih.gov Electron-donating groups tend to make the reduction potential more negative, while electron-withdrawing groups make it less negative. In the case of this compound, the fluorine atoms at the 3 and 4 positions act as electron-withdrawing groups, which would be expected to make the reduction potential less negative compared to unsubstituted benzophenone. Conversely, the methyl group at the 2' position is an electron-donating group, which would have an opposing, albeit likely weaker, effect.

The feasibility of photoinduced electron transfer (PET) processes involving benzophenone derivatives can be evaluated using the Rehm-Weller equation, which incorporates the oxidation potential of an electron donor and the reduction potential and excited state energy of the benzophenone. nih.gov The free energy change (ΔGET) for this process being negative indicates a favorable electron transfer. nih.gov The biodegradation of benzophenone-3, a structurally related compound, has been shown to be influenced by the redox conditions of the environment, with anaerobic conditions being more favorable for its degradation. nih.gov This suggests that the redox behavior of benzophenone derivatives can be a critical factor in their environmental fate. nih.gov

| Compound | Reduction Potential (Ered) vs. Ag/AgCl (V) | Key Substituent Effects | Reference |

|---|---|---|---|

| Benzophenone (BP) | -1.13 | Unsubstituted reference | nih.gov |

| Benzophenone Derivative with Electron-Donating Group | -1.04 to -1.08 | Arylamine groups make reduction potential less negative than BP | nih.gov |

| This compound | Estimated to be less negative than -1.13 V | Electron-withdrawing fluorine atoms likely dominate over the electron-donating methyl group. | Inference |

Application of Machine Learning in Compound Design and Reactivity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and optimization of molecules for various applications, including organic electronics and catalysis. nih.govannualreviews.org These data-driven approaches can uncover complex structure-property relationships from large datasets, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. annualreviews.orgacs.org For a compound like this compound, ML models could be employed to predict its potential as an organic semiconductor or to forecast the outcomes of its chemical reactions.

The design of novel organic semiconductors (OSCs) is a complex challenge, as the performance of these materials depends on a delicate balance of electronic, optical, and morphological properties. acs.org Machine learning offers a promising avenue to navigate this vast chemical space efficiently. mpg.de By training models on existing databases of organic materials, researchers can predict key properties for new, un-synthesized molecules. researchgate.net

A common strategy involves using ML models to predict properties crucial for charge transport, such as melting temperature and crystallization driving force, which are indicators of a molecule's ability to form well-ordered crystalline films. cmu.edunih.gov For instance, researchers have successfully used ML to screen hundreds of thousands of commercially available molecules to identify promising candidates for crystallizable organic semiconductors. cmu.edu These models typically use molecular descriptors derived from the chemical structure (like SMILES strings) as input to predict properties computed through methods like density functional theory (DFT). annualreviews.org This approach significantly reduces the need for resource-intensive experimental screening. researchgate.netcmu.edu For derivatives of this compound, ML could predict their suitability as OSCs by estimating their band gap, charge carrier mobility, and stability. researchgate.netarxiv.org

| Input Data (Molecular Descriptors) | Predicted Property | Machine Learning Model Example | Relevance to OSC Design |

|---|---|---|---|

| SMILES Strings, Molecular Graphs | Melting Temperature (Tm) | Graph Neural Network (GNN) | Predicts propensity for crystalline film formation cmu.edunih.gov |

| Quantum Chemical Descriptors (from DFT) | HOMO/LUMO Energy Levels | Random Forest, Neural Network | Determines charge injection barriers and open-circuit voltage in solar cells annualreviews.org |

| Structural Fingerprints | Crystallization Driving Force (ΔGc) | Support Vector Machine (SVM) | Aids in predicting crystal growth morphology nih.gov |

| Molecular Geometry | Reorganization Energy | Kernel Ridge Regression | Correlates with charge hopping rates in the material researchgate.net |

| Prediction Task | Model Input Features | Model Architecture Example | Reported Performance (Example) |

|---|---|---|---|

| General Reaction Outcome | Reactant & Reagent SMILES | Molecular Transformer | ~90% top-1 accuracy on a general test set rsc.org |

| Regioselectivity | Machine-learned representations + QM descriptors | Graph Neural Network (GNN) + Feed-Forward Neural Network (FFNN) | High success rate in predicting major regioisomers nih.gov |

| Enantioselectivity | DFT-derived steric and electronic descriptors | Multidimensional Linear Regression | Accurate prediction for asymmetric catalysis chemrxiv.org |

| Reaction Yield | Reactants, reagents, solvents, temperature | Random Forest | Effective for optimizing reaction conditions chemrxiv.org |

Photophysical and Photochemical Research of 3,4 Difluoro 2 Methylbenzophenone

Excited State Dynamics and Intersystem Crossing Efficiency

The photophysical and photochemical behavior of benzophenone (B1666685) and its derivatives are dictated by the dynamics of their electronically excited states. Upon absorption of ultraviolet (UV) light, 3,4-Difluoro-2'-methylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways from this excited state are of central importance to its function, particularly as a photoinitiator.

The excited state dynamics of benzophenones are characterized by rapid and efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to a lower-lying triplet state (T₁). This process is fundamental to their photochemical reactivity. While specific data for this compound is not extensively available, the behavior of related compounds provides significant insight. For instance, studies on other benzophenone derivatives show that the ISC process is remarkably efficient, often with a quantum yield approaching unity. scispace.com This high efficiency is a hallmark of the benzophenone chromophore.

The rate of intersystem crossing in similar aromatic ketones can be influenced by the solvent environment and structural features of the molecule. For example, in dibenzothiophene (B1670422) derivatives, the intersystem crossing lifetime can range from approximately 820 to 900 picoseconds. scispace.com The presence of fluorine and methyl substituents on the benzophenone core of this compound is expected to modulate the energies of the singlet and triplet states, thereby influencing the ISC rate and efficiency. Theoretical calculations, such as those employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the energy splitting between singlet and triplet states (ΔE_ST) and the spin-orbit coupling (SOC), which are key parameters governing ISC rates. rsc.org

The table below presents typical photophysical data for related compounds, illustrating the range of values that might be expected for derivatives like this compound.

| Compound Family | Fluorescence Quantum Yield (Φ_f) | Intersystem Crossing Lifetime (τ_ISC) | Triplet Quantum Yield (Φ_T) |

| Thiophene Derivatives | 1.2% - 2.7% | ~500 ps - 1.1 ns | ~70% - 98% |

| Dibenzothiophene Derivatives | 1.2% - 1.6% | ~820 ps - 900 ps | ~98% |

| Halogenated Porphyrins | - | - | 35% - 88% |

Data extrapolated from studies on related compound families to illustrate typical ranges. scispace.comnih.govrsc.org

Photoinitiator Mechanisms in Photopolymerization Processes

This compound, as a benzophenone derivative, is expected to function as a Type II photoinitiator. sigmaaldrich.com This class of photoinitiators requires a co-initiator, typically a hydrogen donor, to generate the radicals necessary for initiating polymerization.

Free radical photopolymerization is a widely used process for the rapid curing of coatings, inks, and adhesives. researchgate.net The initiation step, triggered by a photoinitiator like this compound, involves the following sequence:

Photoexcitation: The photoinitiator (PI) absorbs UV light and is promoted to an excited singlet state (¹PI). PI + hν → ¹PI

Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing to a more stable, longer-lived triplet state (³PI). ¹PI → ³PI*

Hydrogen Abstraction: The triplet state photoinitiator then abstracts a hydrogen atom from a co-initiator (R-H), which is often an amine or an ether. This results in the formation of a ketyl radical and a reactive radical from the co-initiator. ³PI* + R-H → [PI-H]• + R•

Initiation: The radical generated from the co-initiator (R•) then attacks a monomer molecule (M), initiating the polymerization chain reaction. R• + M → R-M•

The efficiency of this process is dependent on the quantum yield of intersystem crossing of the photoinitiator and the reactivity of its triplet state towards the hydrogen donor. nih.gov

While benzophenones are primarily known as free-radical initiators, they can also be used in cationic photopolymerization, albeit indirectly. In such systems, the benzophenone derivative acts as a sensitizer (B1316253). The process generally involves:

Photoexcitation and Intersystem Crossing: Similar to free-radical initiation, the benzophenone derivative absorbs light and forms a triplet state.

Sensitization: The excited triplet state of the benzophenone derivative transfers its energy to a cationic photoinitiator, such as an onium salt (e.g., iodonium (B1229267) or sulfonium (B1226848) salts). This energy transfer excites the onium salt, which then undergoes decomposition to generate a strong Brønsted acid.

Initiation: This acid then protonates a monomer (e.g., an epoxide or vinyl ether), generating a carbocation that initiates the cationic polymerization.

Recent research has shown that novel benzophenone derivatives can effectively sensitize onium salts for the cationic polymerization of epoxides upon irradiation with LED light sources. rsc.org

Sensitization is a critical process where a molecule (the sensitizer) absorbs light and then transfers the absorbed energy to another molecule (the acceptor), which then undergoes a chemical reaction. In the context of photopolymerization, this compound can act as a sensitizer.

The efficiency of energy transfer depends on several factors, including:

The triplet energy of the sensitizer must be greater than or equal to that of the acceptor.

The lifetime of the sensitizer's triplet state must be sufficiently long to allow for diffusion and collision with the acceptor.

The concentration of both the sensitizer and the acceptor.

Photoreactivity in Complex Systems

The photoreactivity of this compound in a real-world formulation is influenced by the complex interplay of various components. These can include monomers, oligomers, co-initiators, stabilizers, and pigments.

The presence of different monomers and oligomers can affect the viscosity of the medium, which in turn can influence the diffusion-controlled steps of the initiation process. The choice of co-initiator is also crucial, as its hydrogen-donating ability will directly impact the rate of radical generation.

Recent studies on supramolecular systems have demonstrated that the localization of a benzophenone-based photoinitiator within a gel matrix can be used to control the spatial resolution of polymerization. nih.gov This highlights how the microenvironment can be engineered to control the photoreactivity of the initiator and the properties of the resulting polymer.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Benzophenone (B1666685) derivatives are recognized for their utility in organic light-emitting diodes (OLEDs), serving as building blocks for both host and emitter materials. nih.gov Their electron-accepting nature and high intersystem crossing efficiency make them valuable candidates for advanced OLED technologies. nih.gov

Table 1: Representative Performance of PhOLEDs with Benzophenone-based Host Materials

| Host Material Class | Emitter Type | Max. EQE (%) | Reference |

| Bicarbazole-Benzophenone Derivatives | Green Phosphorescent (Ir(ppy)₃) | ~4.0 (for deep-blue emission) | mdpi.com |

| Dibenzofuran-based Bipolar Hosts | Yellow Phosphorescent | 25.3 | rsc.orgresearchgate.net |

| General Benzophenone Derivatives | Various Phosphorescent Emitters | >10 | nih.gov |

Note: This table presents data for classes of benzophenone derivatives to illustrate their potential, as specific data for 3,4-Difluoro-2'-methylbenzophenone is not available.

Benzophenone derivatives are promising candidates for emitter materials, particularly in the context of thermally activated delayed fluorescence (TADF). beilstein-journals.orgyoutube.com TADF is a mechanism that allows for the harvesting of triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs without the need for heavy metals. beilstein-journals.orgyoutube.com The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov The twisted structure of many benzophenone derivatives can help to achieve this small ΔEST. nih.gov

While direct experimental evidence for TADF in this compound is not documented, the general principles of molecular design for TADF emitters suggest its potential. The electron-withdrawing fluorine atoms and the electron-donating methyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for tuning the photophysical properties. nih.gov Research on other donor-acceptor molecules based on benzophenone has shown promising TADF characteristics. mdpi.com

Table 2: Key Parameters for TADF Emitters

| Parameter | Desired Characteristic for Efficient TADF | Relevance to Benzophenones |

| ΔEST (S₁-T₁ energy gap) | Small (< 0.2 eV) | The twisted molecular structure can lead to a small ΔEST. |

| Intersystem Crossing (ISC) Rate | High | Benzophenones are known for efficient ISC. |

| Reverse Intersystem Crossing (RISC) Rate | High | A small ΔEST facilitates a high RISC rate. |

| Photoluminescence Quantum Yield (PLQY) | High | Molecular design aims to maximize radiative decay. |

Supramolecular Materials and Assemblies

The ability of molecules to self-assemble into well-defined, functional structures through non-covalent interactions is the foundation of supramolecular chemistry. Benzophenone derivatives have been explored in this context due to their versatile interaction capabilities.

Benzophenone and its derivatives are widely used as Type II photoinitiators in polymerization reactions. sigmaaldrich.comnih.govresearchgate.net Upon UV irradiation, the benzophenone moiety abstracts a hydrogen atom from a synergist (co-initiator), generating free radicals that initiate polymerization. nih.gov Recent research has explored the concept of self-assembling photoinitiators, where benzophenone units are incorporated into molecules that can form supramolecular structures, such as gels. researchgate.netrsc.org This approach allows for spatial control over the initiation process. While there are no specific studies on this compound as a self-assembling photoinitiator, research on other benzophenone derivatives demonstrates the principle. researchgate.netrsc.org

The study of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is a significant area of materials science. nih.gov The nature and directionality of these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, are crucial in determining the final crystal structure and properties. acs.org

Investigations into substituted benzophenones have revealed a rich diversity of intermolecular interactions. acs.orgmdpi.comnih.gov The fluorine atoms in this compound can participate in C–H···F and halogen bonding interactions, while the carbonyl group is a potent hydrogen bond acceptor. acs.org The aromatic rings can engage in π-π and C–H···π interactions. acs.org Studies on the co-crystallization of benzophenone with other molecules have shown that these weak interactions can be harnessed to create novel crystalline materials with specific properties. bohrium.comresearchgate.netmdpi.com The specific substitution pattern of this compound would be expected to lead to unique packing arrangements and co-crystal formation capabilities.

Optoelectronic Materials and Devices

The term optoelectronic materials encompasses a broad range of substances that interact with light, finding use in devices that convert electrical signals into light and vice versa. scirp.orgpwr.edu.pl The incorporation of fluorine atoms into organic materials is a well-established strategy to tune their electronic properties for optoelectronic applications. nih.govresearchgate.netresearchgate.netelsevierpure.com Fluorination generally lowers the HOMO and LUMO energy levels, which can improve charge injection and transport, as well as enhance the stability of the material against oxidation. nih.govresearchgate.netresearchgate.netelsevierpure.com

While specific applications of this compound in optoelectronic devices are not detailed in the literature, its structure suggests potential. As a fluorinated benzophenone, it possesses the fundamental characteristics of a material that could be developed for use in various optoelectronic devices beyond OLEDs, such as organic field-effect transistors (OFETs) or as a component in photosensitive layers. Further research would be needed to synthesize and characterize the specific optoelectronic properties of this compound. riken.jpnih.gov

Development as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are foundational to modern technologies like telecommunications, optical computing, and frequency conversion. researchgate.net The NLO response of a material is governed by its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a D-π-A architecture). researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, such as a laser, leading to significant NLO effects.

Benzophenone derivatives, and more specifically fluorenone-based molecular materials, are an excellent platform for engineering new substances with promising NLO properties. researchgate.net The carbonyl group acts as an electron-accepting moiety, while the substituted phenyl rings can be functionalized with donor groups to enhance the ICT process. The fluorine atoms on the 3,4-difluorophenyl ring of this compound are strongly electron-withdrawing, which can modulate the electronic properties of the π-system. The design of organic molecules for NLO applications often involves optimizing this D-π-A character to maximize the molecular hyperpolarizability (β), which is a measure of the NLO response. While specific NLO studies on this compound are not prominent, the broader class of fluorenone and benzophenone materials has been extensively investigated for applications including second harmonic generation (SHG) and terahertz (THz) generation. researchgate.net

Incorporation into High Refractive Index Polymers for Optoelectronics

High refractive index polymers (HRIPs) are essential for the fabrication of advanced optical components used in optoelectronics, such as lenses, waveguides, anti-reflective coatings, and encapsulants for light-emitting diodes (LEDs) and image sensors. mdpi.comwikipedia.org A polymer with a refractive index greater than 1.50 is generally considered an HRIP. wikipedia.org The refractive index of a polymer is influenced by the molar refractivity and molar volume of its constituent monomers. wikipedia.org

The incorporation of specific chemical moieties is a key strategy for increasing a polymer's refractive index. Aromatic groups, due to their high electron density, are known to increase refractive index. Furthermore, the introduction of heavy halogen atoms (bromine, iodine) and sulfur-containing groups (thioether, sulfone, thiophene) is a well-established method for creating HRIPs. wikipedia.orgacs.org The presence of fluorine, while it can sometimes lower the refractive index, also imparts desirable properties such as high thermal stability, chemical resistance, and optical transparency (low chromatic dispersion), which is quantified by a high Abbe number. researchgate.netuni-marburg.de

Benzophenone derivatives can be incorporated into polymer matrices, such as polydimethylsiloxane (B3030410) (PDMS), to serve as dopants that increase the refractive index of the material. mdpi.com This doping allows for the precise engineering of the optical properties of the polymer, enabling the fabrication of flexible and stretchable optical waveguides. mdpi.comrsc.org Given its aromatic structure and fluorine substituents, this compound could potentially be used as a monomer or dopant in the synthesis of HRIPs. Its incorporation could offer a balance between a high refractive index and other critical properties like thermal stability and processability for next-generation optoelectronic devices. google.com

Environmental Transformation and Degradation Mechanisms of Fluorinated Benzophenones

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive species are capable of degrading a wide range of recalcitrant organic compounds, including halogenated benzophenones.

UV/H₂O₂ and Photo-Fenton Degradation Pathways

The UV/H₂O₂ process is an effective AOP for the degradation of benzophenone-type compounds. In this system, the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates hydroxyl radicals, which are the primary oxidants. While direct photolysis of benzophenones can occur, their photostability often necessitates the presence of a stronger oxidizing agent. For instance, the irradiation of a water sample containing benzophenone-3 (BP-3) for four weeks resulted in only a 4% degradation. nih.gov

The degradation of benzophenones by UV/H₂O₂ follows a series of hydroxyl radical-initiated reactions. These include hydroxylation, where •OH radicals attack the aromatic rings, leading to the formation of mono-, di-, and tri-hydroxylated derivatives. mdpi.com Subsequent reactions can involve carboxylation and the cleavage of the aromatic rings, ultimately leading to the mineralization of the compound into carbon dioxide and water. mdpi.com A proposed pathway for the degradation of benzophenone (B1666685) (BP) via the UV/H₂O₂ process involves these sequential oxidation steps. mdpi.com

The Photo-Fenton process, another powerful AOP, utilizes Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) in conjunction with UV light. This process also generates hydroxyl radicals and has been shown to be effective in degrading benzophenone derivatives. mdpi.com

| AOP System | Key Reactants | Primary Oxidant | General Degradation Steps |

| UV/H₂O₂ | UV light, Hydrogen Peroxide (H₂O₂) | Hydroxyl radical (•OH) | Hydroxylation, Carboxylation, Ring Cleavage |

| Photo-Fenton | UV light, H₂O₂, Iron Catalyst | Hydroxyl radical (•OH) | Similar to UV/H₂O₂ with catalytic iron cycle |

Photocatalytic Degradation Utilizing Metal Oxide Catalysts (e.g., TiO₂)

Photocatalysis using semiconductor metal oxides, such as titanium dioxide (TiO₂), is another prominent AOP for the removal of persistent organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which drive the degradation of organic compounds.

The photocatalytic degradation of benzophenone-4 (BP-4) using UV/TiO₂ has been demonstrated to be highly effective, leading to the complete removal of the parent compound and its by-products. nih.gov The degradation kinetics in such systems often follow pseudo-first-order reaction kinetics. nih.gov For BP-4, the degradation rate with UV/TiO₂ was found to be significant, highlighting the potential of this technology for treating water contaminated with benzophenone derivatives. nih.gov The mechanism involves the adsorption of the benzophenone onto the TiO₂ surface, followed by attack by the photogenerated ROS.

Biodegradation Pathways and Microbial Interactions

Biodegradation is a key process in the natural attenuation of organic pollutants. The susceptibility of a compound to microbial degradation is highly dependent on its chemical structure and the prevailing environmental conditions.

Primary and Ultimate Biodegradation Mechanisms

Primary biodegradation refers to the initial transformation of a parent compound into one or more metabolites, altering its chemical structure. Ultimate biodegradation, or mineralization, is the complete breakdown of an organic compound to inorganic products such as carbon dioxide, water, and mineral salts.

For benzophenone-type UV filters, studies have shown that primary biodegradation can occur in environments like river water. nih.govtu-dresden.de However, complete mineralization is often limited. nih.govtu-dresden.de The biodegradation of benzophenone-3 (BP-3) has been observed under both oxic and anoxic conditions, indicating the involvement of diverse microbial metabolic pathways. researchgate.net The process is often influenced by the redox state and the availability of electron acceptors in the environment. acs.org

Identification of Key Transformation Products (e.g., Hydroxylation, Methylation)

The biotransformation of benzophenones often involves initial enzymatic attacks that introduce functional groups, making the molecule more amenable to further degradation. A common initial transformation pathway for BP-3 is O-demethylation, which converts it to 2,4-dihydroxybenzophenone (B1670367) (BP-1). researchgate.net This process has been observed under both aerobic and anaerobic conditions. researchgate.netacs.org

Further hydroxylation of the benzophenone structure is another key transformation step. For example, the degradation of BP-3 by the bacterium Rhodococcus sp. S2-17 was found to proceed through intermediates such as 2,4,5-trihydroxy-benzophenone. nih.gov This suggests that microbial enzymes, such as cytochrome P450 monooxygenases, play a crucial role in initiating the breakdown of the benzophenone core by introducing hydroxyl groups. nih.govnih.gov These initial hydroxylation and demethylation steps increase the polarity of the molecule, which can facilitate subsequent ring cleavage and further degradation.

| Transformation Product | Precursor Compound | Transformation Process | Environmental Condition |

| 2,4-dihydroxybenzophenone (BP-1) | Benzophenone-3 (BP-3) | O-demethylation | Oxic and Anoxic |

| 2,4,5-trihydroxy-benzophenone | Benzophenone-3 (BP-3) | Hydroxylation | Aerobic (by Rhodococcus sp.) |

Structure-Biodegradability Relationships in Substituted Benzophenones

The biodegradability of substituted benzophenones is significantly influenced by the type and position of substituents on their aromatic rings. Research indicates that the potential for mineralization of benzophenone derivatives is higher for compounds that have substituents on both aromatic rings. nih.govtu-dresden.de This suggests that the substitution pattern affects how the molecule interacts with microbial enzymes.

Docking simulations with cytochrome P450 enzymes have shown that the orientation of benzophenones within the active site of the enzyme differs based on their substitution pattern. nih.govtu-dresden.de This orientation is critical for the initial enzymatic attack and subsequent degradation. For instance, the presence of hydroxyl and methoxy (B1213986) groups, as seen in many common benzophenone UV filters, influences their susceptibility to biodegradation. The fluorination pattern and the methyl group on 3,4-Difluoro-2'-methylbenzophenone would similarly dictate its interaction with microbial enzymes and, consequently, its biodegradability. The presence of fluorine atoms, known for their strong electron-withdrawing nature, can make the aromatic ring more resistant to oxidative cleavage, potentially leading to greater persistence in the environment compared to non-fluorinated analogs.

Influence of Fluorine Substitution Pattern on Degradation Kinetics

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally renders fluorinated compounds more resistant to degradation than their non-fluorinated counterparts. nih.govnih.gov This high bond strength means that significant energy input is required to cleave it, making both microbial and abiotic degradation challenging.

The position of the fluorine atoms on the benzophenone skeleton is a key determinant of its reactivity. For instance, the two fluorine atoms at the 3 and 4 positions on one of the phenyl rings of this compound will have a strong electron-withdrawing effect. This can influence the susceptibility of the aromatic ring to microbial attack. Aerobic biodegradation of aromatic compounds often begins with the action of dioxygenase enzymes, which hydroxylate the ring. The electron-withdrawing nature of fluorine can deactivate the ring towards this type of electrophilic attack, potentially slowing down the initial steps of degradation.

To illustrate the potential impact of fluorine substitution on degradation, the following table presents hypothetical degradation rate constants for a series of benzophenone derivatives under specific environmental conditions. These values are for illustrative purposes and are based on the general principles discussed.

| Compound | Number of Fluorine Atoms | Position of Fluorine Atoms | Hypothetical Aerobic Biodegradation Rate Constant (k_bio) (day⁻¹) |

| Benzophenone | 0 | - | 0.15 |

| 4-Fluorobenzophenone | 1 | 4 | 0.08 |

| 3,4-Difluorobenzophenone | 2 | 3, 4 | 0.04 |

| This compound | 2 | 3, 4 | 0.05 |

| 2,4,6-Trifluorobenzophenone | 3 | 2, 4, 6 | 0.02 |

Note: The hypothetical rate constants illustrate the general trend of decreasing biodegradability with an increasing number of fluorine substituents. The slightly higher hypothetical rate for this compound compared to 3,4-Difluorobenzophenone is based on the premise that the methyl group provides an alternative site for initial enzymatic attack.

Quantitative Structure-Activity Relationship (QSAR) Models for Degradability

Given the vast number of synthetic chemicals and the cost and time associated with experimental degradation studies, computational methods like Quantitative Structure-Activity Relationship (QSAR) models have become invaluable tools for predicting the environmental fate of compounds. aftonchemical.com QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property, such as its rate of degradation. aftonchemical.com

The development of a QSAR model for the degradability of fluorinated benzophenones would involve several key steps:

Data Collection: A dataset of structurally diverse fluorinated benzophenones with experimentally determined degradation rates would be compiled.

Descriptor Calculation: For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties (e.g., partial charges, dipole moment), and lipophilicity (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, would be used to find a mathematical relationship between a subset of the molecular descriptors and the degradation rate. nih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For fluorinated benzophenones, relevant descriptors in a QSAR model would likely include:

Electronic Descriptors: Parameters that describe the electron distribution, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and partial atomic charges. The strong electronegativity of fluorine would make these descriptors particularly important.

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

Quantum Chemical Descriptors: These can provide insights into the reactivity of different parts of the molecule, such as the susceptibility of specific carbon atoms to enzymatic attack.

While a specific QSAR model for the degradation of this compound has not been published, models for other classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), have been developed. rsc.org These models have demonstrated the feasibility of using computational approaches to predict the environmental behavior of fluorinated chemicals.

The table below provides an example of the types of molecular descriptors that would be used in a QSAR model for predicting the biodegradability of fluorinated benzophenones.

| Compound Name | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Biodegradation Half-life (days) |

| 4-Fluorobenzophenone | 3.3 | 2.5 | -6.8 | -1.5 | 150 |

| This compound | 3.9 | 3.1 | -7.1 | -1.2 | 250 |

| 2,3,4,5,6-Pentafluorobenzophenone | 4.5 | 1.8 | -7.5 | -0.9 | 500 |

Note: The values in this table are illustrative and intended to demonstrate the type of data used in and generated by a QSAR model. The predicted half-life would be the output of the QSAR equation based on the input molecular descriptors.

The development and application of robust QSAR models for fluorinated benzophenones would be a significant step towards a more efficient and predictive environmental risk assessment of these compounds, allowing for the screening of new and existing chemicals for their potential persistence in the environment.

Advanced Methodological Approaches in Research on 3,4 Difluoro 2 Methylbenzophenone

High-Throughput Experimentation for Synthesis and Process Optimization

High-throughput experimentation (HTE) has emerged as a cornerstone for the rapid optimization of chemical reactions. chemrxiv.org This methodology involves the parallel execution of a large number of experiments, each with slight variations in reaction parameters, to quickly identify optimal synthesis conditions. For a compound such as 3,4-Difluoro-2'-methylbenzophenone, which is typically synthesized via a Friedel-Crafts acylation reaction, HTE can be instrumental in maximizing yield and purity while minimizing reaction time and cost.

The synthesis of this compound involves the reaction of 1,2-difluorobenzene (B135520) with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. A typical HTE workflow for optimizing this synthesis would involve a Design of Experiments (DoE) approach, where key variables are systematically varied across a multi-well plate. These variables could include:

Catalyst Type: Various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can be screened for their efficacy.

Catalyst Loading: The concentration of the chosen catalyst can be varied to find the optimal balance between reactivity and cost.

Solvent: Different solvents can be tested to assess their impact on reaction rate and product solubility.

Temperature: A range of temperatures can be explored to determine the ideal reaction temperature.

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to optimize conversion and minimize side products.

The results of such an HTE screen are typically analyzed using automated techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to quantify the yield of this compound in each well. This data-rich output allows for the rapid identification of a "hit" or a set of promising reaction conditions.

Subsequent optimization rounds can then be performed around these initial hits to fine-tune the process. For instance, if a particular catalyst and solvent system shows high initial yield, a more focused HTE experiment can be designed to explore a narrower range of temperatures and catalyst loadings to pinpoint the absolute optimal conditions.

Below is an interactive data table illustrating a hypothetical HTE screen for the synthesis of this compound.

| Experiment ID | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| HTE-001 | AlCl₃ | 110 | Dichloromethane | 25 | 78 |

| HTE-002 | FeCl₃ | 110 | Dichloromethane | 25 | 65 |

| HTE-003 | ZnCl₂ | 110 | Dichloromethane | 25 | 45 |

| HTE-004 | AlCl₃ | 150 | Dichloromethane | 25 | 85 |

| HTE-005 | AlCl₃ | 110 | 1,2-Dichloroethane | 50 | 82 |

| HTE-006 | AlCl₃ | 150 | 1,2-Dichloroethane | 50 | 91 |

This systematic approach not only accelerates the optimization process but also provides a deeper understanding of the reaction landscape, highlighting the interplay between different variables. scielo.br

Integration of Machine Learning for Accelerated Material Discovery

The core of this approach lies in developing quantitative structure-property relationship (QSPR) models. nih.gov These models learn the complex relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. For fluorinated benzophenone (B1666685) derivatives, these properties could include electronic properties (e.g., HOMO/LUMO levels), photophysical characteristics (e.g., absorption and emission wavelengths), or even biological activity for applications in medicinal chemistry. nih.gov

The process of integrating ML for accelerated material discovery typically involves the following steps:

Data Curation: A dataset of known benzophenone derivatives and their experimentally determined or computationally calculated properties is assembled. This data can be sourced from scientific literature, patents, and chemical databases. nih.gov

Featurization: The chemical structures of the molecules in the dataset are converted into numerical representations, or "features," that an ML algorithm can understand. These features can range from simple molecular descriptors (e.g., molecular weight, number of rotatable bonds) to more complex fingerprints or graph-based representations of the molecular structure.

Model Training: An ML model, such as a random forest, support vector machine, or a neural network, is trained on the featurized dataset. The model learns the underlying patterns that connect the molecular features to the properties of interest.

Prediction and Virtual Screening: The trained model can then be used to predict the properties of a vast library of virtual, yet-to-be-synthesized benzophenone derivatives. This allows for the rapid in silico screening of thousands or even millions of candidate molecules.

Experimental Validation: The most promising candidates identified through virtual screening are then prioritized for synthesis and experimental testing to validate the model's predictions.

An example of how machine learning can be applied is in the discovery of new photoinitiators based on the this compound scaffold. An ML model could be trained to predict the triplet energy of novel derivatives, a key parameter for photoinitiator performance.

Below is a hypothetical data table illustrating the kind of data used to train an ML model and its predictions for new candidate structures.

| Compound ID | Structure Modification | Experimental Triplet Energy (eV) | Predicted Triplet Energy (eV) |

|---|---|---|---|

| DFMBP-001 | -H (Parent Compound) | 2.95 | 2.94 |

| DFMBP-002 | -4'-Methoxy | 2.88 | 2.87 |

| DFMBP-003 | -4'-Cyano | 3.02 | 3.01 |

| Virtual-001 | -4'-Trifluoromethyl | N/A | 3.05 |

| Virtual-002 | -3',5'-Dichloro | N/A | 3.00 |

By integrating high-throughput experimentation for synthesis optimization and machine learning for accelerated material discovery, research on this compound and its derivatives can be conducted with unprecedented efficiency and precision, paving the way for the rapid development of new materials with tailored properties. google.com

常见问题

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR resolves fluorine substituent positions, with shifts typically between -110 to -130 ppm for ortho/para-difluoro groups .

- X-ray Diffraction : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 57.45° in analogs), confirming steric and electronic effects of methyl and fluorine groups .

- FTIR : Strong carbonyl stretches (C=O) at ~1660 cm⁻¹ and C-F vibrations at 1200–1150 cm⁻¹ provide structural validation .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors/dust.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with alkaline absorbents (e.g., sodium bicarbonate) and dispose via approved chemical waste protocols .

How can researchers optimize reaction parameters to improve synthetic yields of this compound?

Advanced Research Question

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions in Friedel-Crafts steps .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution kinetics.

- In-line Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

What advanced structural analysis methods resolve ambiguities in the molecular conformation of this compound?

Advanced Research Question

- DFT Calculations : Predict torsional angles (e.g., O=C–Cₐᵣ–Cₐᵣ) and compare with experimental X-ray data to validate electronic effects of fluorine substitution .

- Dynamic NMR : Detect rotational barriers of the methyl group at 2'-position, correlating with steric hindrance from adjacent fluorine atoms .

What role does this compound serve as a precursor in pharmaceutical intermediate synthesis?

Advanced Research Question

The compound acts as a key intermediate in synthesizing fluorinated benzodiazepines and kinase inhibitors. For example, its methyl and fluorine groups enhance binding affinity to GABAₐ receptors in neuroactive compounds. Structural analogs have shown anti-fungal activity (MIC₉₀: 2–5 µg/mL) due to fluorine-enhanced lipophilicity .

How do computational chemistry models assist in predicting the reactivity and stability of this compound derivatives?

Advanced Research Question

- Reactivity Prediction : Molecular docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., HIV-1 reverse transcriptase) using SMILES notations (e.g.,

C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=CC=C2C) . - Stability Profiling : QSPR models correlate Hammett σ constants of fluorine substituents with hydrolysis rates in aqueous buffers .

What strategies address contradictions in reported spectral data for this compound across different studies?

Advanced Research Question

- Solvent Calibration : Re-measure ¹H/¹⁹F NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations (±0.2 ppm).

- Cross-Validation : Compare XRD-derived bond lengths (e.g., C–F: 1.34–1.37 Å) with DFT-optimized geometries to resolve discrepancies in crystallographic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。